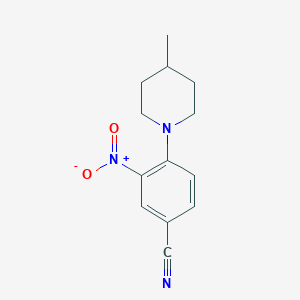

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

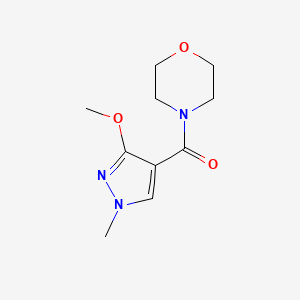

The compound “4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile” is a complex organic molecule that contains a piperidine ring, a nitro group, and a nitrile group. Piperidine is a common structure in many pharmaceuticals . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of pharmaceuticals, dyes, and polymers. The nitrile group consists of a carbon triple-bonded to a nitrogen and is often found in organic compounds used in rubber products, pharmaceuticals, and biochemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, the nitro group is a strong electron-withdrawing group, and the nitrile group also has polar characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The nitro group could undergo reduction reactions to form amines, and the nitrile group could be hydrolyzed to form carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Bifunctional Amidination Reagent

Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, synthesized from commercially available 4-hydroxybenzonitrile, serves as a novel amidination reagent. This compound's incorporation into proteins can be spectroscopically determined. Its application in modifying enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase has been demonstrated, with minimal impact on their enzymatic activities. The nitro groups in this compound can be gently reduced without altering the enzymatic function, offering utility in biochemical research and enzyme modification studies (Müller & Pfleiderer, 1978).

Nitration and Rearrangement Studies

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is related to compounds studied in the nitration of dimethylbenzonitriles. Research shows that reacting dimethylbenzonitriles with nitric acid in acetic anhydride forms 1,4-(nitroacetoxy-) adducts, leading to significant structural rearrangements. These studies contribute to the understanding of nitro-group behavior in complex organic molecules, relevant for synthesizing various nitrobenzonitrile derivatives (Fischer & Greig, 1973).

Hydrogenation Research

Investigations into the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, reveal insights into the effects of nitro group positioning on hydrogenation outcomes. Research using Raney nickel catalysts indicates that the proximity of the nitro group to the nitrile group significantly influences the hydrogenation process. This knowledge is essential for developing methods to synthesize primary amines from nitrobenzonitriles, a key process in the production of various pharmaceutical and industrial chemicals (Koprivova & Červený, 2008).

Thermophysical Studies

Thermophysical behavior of nitrobenzonitriles, including derivatives similar to this compound, has been analyzed through differential scanning calorimetry. These studies measure temperatures, enthalpies, and entropies of fusion processes, providing essential data for understanding the physical properties of these compounds across different temperatures. Such information is vital for the application of these compounds in materials science and engineering (Jiménez, Roux, Dávalos, & Temprado, 2002).

Corrosion Inhibition Studies

Research into benzonitrile derivatives, similar to this compound, demonstrates their potential as corrosion inhibitors. Studies involving experimental and computational methods reveal that such compounds can effectively inhibit corrosion on mild steel surfaces in acidic environments. This application is critical in industrial settings where metal preservation is essential (Chaouiki et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNCANUHEBGIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)

![Dimethyl 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B2597100.png)

![Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2597108.png)

![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)

![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)

![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)